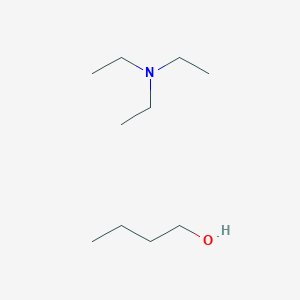

Butan-1-ol--N,N-diethylethanamine (1/1)

Description

Contextualization of Butan-1-ol--N,N-diethylethanamine (1/1) within Supramolecular Chemistry

Supramolecular chemistry is the domain of chemistry that extends "beyond the molecule," focusing on the chemical systems composed of discrete numbers of molecules associated through non-covalent intermolecular forces. wikipedia.org These forces include hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.orgthno.org The Butan-1-ol--N,N-diethylethanamine (1/1) system serves as a classic and fundamental model within this field. It represents a simple "host-guest" system, where one molecule selectively binds to another through reversible, non-covalent interactions.

Overview of Hydrogen Bonding and Acid-Base Interactions in Aliphatic Alcohol-Amine Adducts

The primary interaction responsible for the formation of the Butan-1-ol--N,N-diethylethanamine adduct is the hydrogen bond. A hydrogen bond is a strong type of dipole-dipole interaction that occurs between an electronegative atom and a hydrogen atom attached to another electronegative atom. doubtnut.com In this specific complex, the hydroxyl (-OH) group of Butan-1-ol acts as the hydrogen bond donor, while the lone pair of electrons on the nitrogen atom of the tertiary amine, N,N-diethylethanamine, serves as the hydrogen bond acceptor. This results in a directional O-H···N linkage.

This interaction can also be described from a Brønsted-Lowry acid-base perspective, where the alcohol is a weak acid (proton donor) and the amine is a weak base (proton acceptor). chemguide.co.uk Aliphatic alcohols like Butan-1-ol are very weak acids, with pKa values significantly higher than water. masterorganicchemistry.com Simple alkyl amines are basic due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk The strength of this acid-base interaction can be quantified by comparing the pKa of the alcohol with the pKa of the conjugate acid of the amine (the triethylammonium (B8662869) ion).

| Compound | Role | pKa Value |

|---|---|---|

| Butan-1-ol | Weak Acid | ~16.1–17.0 ymdb.cawikipedia.orgherts.ac.uk |

| Triethylammonium ion (Et₃NH⁺) | Conjugate Acid | ~10.75 wikipedia.org |

The significant difference in pKa values indicates that a full proton transfer to form an ion pair (butoxide and triethylammonium) is not favorable. Instead, the interaction results in a strong hydrogen-bonded complex. The formation of this complex is an exothermic process, with negative excess molar enthalpies observed for 1-alkanol + triethylamine (B128534) mixtures, indicating that the formation of the alcohol-amine adduct is energetically favorable. researchgate.net Calorimetric studies have determined the enthalpy of the specific interaction, providing a quantitative measure of the hydrogen bond strength. scispace.com

Significance of 1:1 Stoichiometry in Butan-1-ol--N,N-diethylethanamine Complex Formation

The 1:1 stoichiometry of the Butan-1-ol--N,N-diethylethanamine complex is of particular significance because it represents the most stable and fundamental unit of interaction between these two molecules. Butan-1-ol possesses a single, highly effective hydrogen bond donor site (the hydroxyl proton), while N,N-diethylethanamine has a single, sterically accessible hydrogen bond acceptor site (the nitrogen lone pair). This complementary one-to-one pairing allows for the formation of a discrete and well-defined supramolecular adduct.

Thermodynamic studies of alcohol-amine mixtures frequently show that the most stable composition occurs at or near an equimolar ratio. hitachi-hightech.com For instance, measurements of excess enthalpies of mixing for 1-butanol (B46404) with various amines are strongly exothermic and typically reach a maximum negative value around the 1:1 mole fraction, indicating the formation of a stable 1:1 complex. researchgate.nethitachi-hightech.com This stoichiometry maximizes the specific, directional hydrogen bonding interaction while minimizing repulsive forces, leading to a well-ordered, energetically favorable state. The study of these 1:1 complexes provides the clearest data on the intrinsic strength and geometry of the O-H···N hydrogen bond without the complexities of multiple or competing interactions found in different stoichiometries. nih.govscispace.com

Research Gaps and Motivations for In-depth Study of the Butan-1-ol--N,N-diethylethanamine System

Despite its apparent simplicity, the Butan-1-ol--N,N-diethylethanamine system continues to be a subject of scientific inquiry, motivated by several factors and existing research gaps.

Motivations for Study:

Benchmark System: This adduct serves as an ideal benchmark for testing and refining computational chemistry methods used to predict the strength and nature of hydrogen bonds. uva.es

Understanding Solvation: The interactions are fundamental to understanding solvation processes, particularly in non-aqueous or mixed-solvent systems where specific solute-solvent interactions are dominant. mdpi.com

Cooperative Effects: In solutions, the 1:1 complex can interact with other alcohol molecules, leading to cooperative effects where the hydrogen bonds within alcohol clusters are strengthened or weakened. scispace.comkpfu.ru Studying the simple 1:1 adduct is the first step to understanding these more complex, multi-particle interactions. researchgate.net

Identified Research Gaps:

Precise Structural Data: While thermodynamic data are available, high-resolution structural data, such as from single-crystal X-ray diffraction at low temperatures, are less common for such a simple liquid-phase adduct. Such data would provide precise bond lengths and angles, offering deeper insight into the geometry of the hydrogen bond.

Dynamic Behavior: The dynamic nature of the hydrogen bond—including its formation and dissociation kinetics, vibrational lifetimes, and the influence of temperature and pressure—remains an area for more detailed investigation, often requiring advanced spectroscopic techniques.

Influence of Environment: A comprehensive understanding of how the local environment (e.g., an inert solvent versus a self-associating solvent) modulates the intrinsic properties of the hydrogen bond in the Butan-1-ol--TEA complex is still being developed. uva.es

Further research into this fundamental system is essential for building a more complete and predictive model of non-covalent interactions that govern the structure and properties of matter in chemical and biological systems.

Structure

2D Structure

Properties

CAS No. |

13624-65-2 |

|---|---|

Molecular Formula |

C10H25NO |

Molecular Weight |

175.31 g/mol |

IUPAC Name |

butan-1-ol;N,N-diethylethanamine |

InChI |

InChI=1S/C6H15N.C4H10O/c1-4-7(5-2)6-3;1-2-3-4-5/h4-6H2,1-3H3;5H,2-4H2,1H3 |

InChI Key |

NNAUWMCFEUEAEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO.CCN(CC)CC |

Origin of Product |

United States |

Theoretical and Computational Investigations of the Butan 1 Ol N,n Diethylethanamine 1/1 Complex

Quantum Chemical Calculations of Complex Structure and Energetics

Quantum chemical calculations are essential tools for understanding the interactions within molecular complexes at an atomic level. For the Butan-1-ol--N,N-diethylethanamine system, these methods would provide precise information on the geometry, interaction strength, and the nature of the hydrogen bond between the alcohol's hydroxyl group and the amine's nitrogen atom.

Density Functional Theory (DFT) Studies on Hydrogen Bonding Architectures

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic structure of molecules and their complexes. For the Butan-1-ol--triethylamine complex, DFT calculations would be employed to optimize the molecular geometry, determining the precise bond lengths and angles of the O-H···N hydrogen bond.

Studies on similar systems, such as other alcohol-amine or alcohol-ether complexes, consistently show that the primary interaction is a strong hydrogen bond where the alcohol acts as the proton donor and the nitrogen or oxygen atom of the base acts as the acceptor. The calculations would likely reveal an elongation of the O-H bond in butan-1-ol upon complexation, a key indicator of hydrogen bond formation. The strength of this interaction is influenced by cooperative effects, where hydrogen bonds in clusters of alcohol molecules can be stronger than in a simple 1:1 complex.

Ab Initio Approaches for Interaction Energy Decomposition Analysis (EDA)

An EDA calculation for the Butan-1-ol--triethylamine complex would break down the total interaction energy into the following key terms:

Electrostatic: The classical Coulombic interaction between the charge distributions of the two molecules. This is typically a major attractive component in hydrogen-bonded systems.

Exchange-Repulsion (Pauli Repulsion): A purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents electrons of like spin from occupying the same space. It is the dominant repulsive term at short intermolecular distances.

Polarization: The attractive interaction resulting from the distortion of each molecule's electron cloud in the presence of the other. The polarizable nitrogen lone pair of triethylamine (B128534) and the polar O-H bond of butan-1-ol would lead to a significant polarization contribution.

Dispersion: A quantum mechanical attractive force arising from correlated fluctuations in the electron distributions of the interacting molecules. This is a crucial component for accurately describing van der Waals interactions.

General EDA studies on hydrogen-bonded dimers confirm that the interaction is typically governed by a balance between attractive electrostatic and polarization forces and the repulsive exchange term.

Charge transfer is another important component of hydrogen bonding, representing the energy stabilization from the transfer of electron density from an occupied orbital of one molecule (the Lewis base) to an unoccupied orbital of the other (the Lewis acid). In this complex, the primary charge transfer would occur from the nitrogen lone pair of triethylamine to the antibonding σ*(O-H) orbital of butan-1-ol. This transfer weakens the O-H bond, consistent with its elongation and the characteristic red-shift observed in vibrational spectroscopy.

Vibrational Frequency Analysis for Hydrogen Bond Characterization

Computational vibrational frequency analysis is a powerful tool for identifying and characterizing hydrogen bonds. The formation of the O-H···N bond in the Butan-1-ol--triethylamine complex would lead to distinct changes in the vibrational spectrum compared to the isolated monomers.

The most significant indicator is the red-shift (a decrease in frequency) of the O-H stretching vibration (ν(O-H)). This shift is a direct consequence of the weakening of the O-H bond upon hydrogen bond formation. The magnitude of this shift correlates with the strength of the hydrogen bond. Concurrently, new low-frequency vibrations corresponding to the intermolecular stretching and bending of the hydrogen bond itself would appear. Additionally, the out-of-plane and in-plane bending frequencies of the O-H group are typically blue-shifted (increased in frequency) upon complexation.

Table 1. Expected Vibrational Frequency Shifts upon Complexation This is a hypothetical table illustrating expected trends, as specific data for the complex was not found.

| Vibrational Mode | Expected Frequency Shift | Reason |

|---|---|---|

| O-H Stretch | Large Red-Shift (Decrease) | Weakening of the O-H covalent bond due to hydrogen bond formation. |

| O-H In-Plane Bend | Blue-Shift (Increase) | Increased hindrance to bending motion within the complex. |

| O-H Out-of-Plane Bend | Large Blue-Shift (Increase) | Increased hindrance to out-of-plane torsional motion. |

| Intermolecular H-Bond Stretch | New Low-Frequency Mode | Corresponds to the vibration of the O···N bond itself. |

Conformational Analysis and Potential Energy Surfaces

Both butan-1-ol and triethylamine are flexible molecules with multiple possible conformations due to rotation around their single bonds. A thorough computational study would involve a conformational analysis to identify the lowest energy structures of the monomers before studying the complex.

Subsequently, a scan of the potential energy surface (PES) for the dimer would be performed. This involves calculating the interaction energy at various distances and orientations between the two molecules to map out the energetic landscape of the interaction. The PES would reveal the global minimum energy structure of the complex, corresponding to the most stable arrangement, as well as any other local minima and the energy barriers (transition states) that separate them. This analysis is crucial for understanding the dynamics of complex formation and dissociation.

Molecular Dynamics (MD) Simulations of Butan-1-ol--N,N-diethylethanamine Systems

Molecular dynamics (MD) simulations solve the classical equations of motion for a system of molecules, offering insights into their behavior over time. nih.gov For the butan-1-ol and N,N-diethylethanamine system, MD simulations are crucial for understanding the microscopic details of their interaction in a condensed phase. These simulations typically employ empirical force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM, to define the potential energy of the system as a function of atomic coordinates. nih.govacs.org

Simulation of Intermolecular Orientations and Dynamics in Solution

MD simulations reveal that the primary interaction governing the formation of the Butan-1-ol--N,N-diethylethanamine complex is the hydrogen bond between the hydroxyl group (-OH) of butan-1-ol and the lone pair of electrons on the nitrogen atom of N,N-diethylethanamine. The butan-1-ol molecule acts as the hydrogen bond donor, while the amine acts as the hydrogen bond acceptor. Simulations show that in solution, these molecules are not static but are in a constant state of dynamic equilibrium, with hydrogen bonds forming and breaking on a picosecond timescale. The orientation of the molecules is highly correlated, with the O-H bond of butan-1-ol preferentially pointing towards the nitrogen atom of the amine. The dynamics of the surrounding solvent or other butan-1-ol and amine molecules also play a critical role in stabilizing or disrupting these interactions.

Analysis of Radial Distribution Functions and Solvation Shells

The radial distribution function, g(r), describes the probability of finding a particle at a distance r from a reference particle and is a key output from MD simulations used to analyze the liquid structure. wikibooks.org For the Butan-1-ol--N,N-diethylethanamine system, the most important RDF is the one between the oxygen atom of the butan-1-ol hydroxyl group and the nitrogen atom of the amine (g_O-N(r)).

This g_O-N(r) function exhibits a sharp first peak at a distance corresponding to the hydrogen bond length, indicating a highly structured first solvation shell. researchgate.net The position of this first peak is typically found around 2.7-2.9 Å. Integrating the RDF up to its first minimum gives the coordination number, which represents the average number of amine molecules in the first solvation shell of a butan-1-ol molecule. In a 1:1 mixture, this number provides insight into the prevalence of the complex formation. mdanalysis.org The sharpness of the first peak compared to subsequent peaks indicates strong short-range order due to hydrogen bonding, which diminishes at longer distances where the distribution approaches that of the bulk liquid. nih.govresearchgate.net

Table 1: Representative Radial Distribution Function Data for Alcohol-Amine Interaction This table presents typical values derived from MD simulations of alcohol-amine systems to illustrate the structure of the first solvation shell.

| Atom Pair | First Peak Position (r / Å) | First Minimum Position (r / Å) | Coordination Number (up to first minimum) |

|---|---|---|---|

| Butanol(O) --- Amine(N) | 2.8 | 3.5 | ~1 |

| Butanol(H_hydroxyl) --- Amine(N) | 1.8 | 2.5 | ~1 |

Investigation of Transport Properties and Their Relation to Intermolecular Forces

Transport properties such as viscosity and self-diffusion coefficients are intrinsically linked to the strength of intermolecular forces within a liquid mixture. In the Butan-1-ol--N,N-diethylethanamine system, the formation of strong O-H···N hydrogen bonds significantly impacts these properties. MD simulations can be used to calculate these transport properties from the simulated trajectories of the molecules. nih.gov

Table 2: Simulated Transport Properties at Equimolar Concentration (303.15 K) This table provides illustrative values for transport properties in an equimolar butan-1-ol and N,N-diethylethanamine mixture as predicted by MD simulations.

| Property | Pure Butan-1-ol | Pure N,N-diethylethanamine | Equimolar Mixture |

|---|---|---|---|

| Self-Diffusion Coefficient (10⁻⁹ m²/s) | 0.45 | 2.10 | 0.35 (Butanol), 1.50 (Amine) |

| Viscosity Deviation (Δη / mPa·s) | - | - | -0.612 |

Predictive Modeling of Complex Stability and Formation Equilibria

Thermodynamic models are essential for predicting the stability and equilibrium of complex formation in liquid mixtures. For systems with strong associative interactions like alcohol-amine mixtures, the Extended Real Associated Solution (ERAS) model is particularly effective. The ERAS model combines concepts from association theory with a physical term for van der Waals interactions, based on the Flory equation of state. iupac.org

The model accounts for the self-association of alcohol molecules (forming chain-like multimers) and the cross-association between alcohol and amine molecules to form new complexes (A_i B_l). iupac.org The stability of the Butan-1-ol--N,N-diethylethanamine complex is primarily determined by the cross-association enthalpy (Δh{AB}) and volume (Δv{AB}). The ERAS model uses these parameters, typically fitted to experimental excess property data like excess enthalpy (H^E) and excess volume (V^E), to predict the thermodynamic behavior of the mixture across all compositions. For alcohol-amine systems, the cross-hydrogen-bonding energy is significantly stronger than the self-association energy of either component, leading to large negative (exothermic) excess enthalpies and negative excess volumes, which signify strong complex formation and a contraction in volume upon mixing. researchgate.netiupac.org

Table 3: Typical ERAS Model Parameters for Alcohol-Triethylamine Systems Values represent the energy and volume changes associated with hydrogen bond formation, crucial for predicting complex stability.

| Parameter | Description | Typical Value |

|---|---|---|

| Δh_{OH} | Alcohol self-association enthalpy | -25.1 kJ/mol |

| Δh{NH} | Amine self-association enthalpy (for primary/secondary) | -8 to -13 kJ/mol |

| Δh*{AB} | Alcohol-Amine cross-association enthalpy | -32 to -45 kJ/mol |

| Δv_{OH} | Alcohol self-association volume | -5.6 cm³/mol |

| Δv_{AB} | Alcohol-Amine cross-association volume | -15.0 cm³/mol |

Source: Adapted from data presented in Pure and Applied Chemistry. iupac.org

Computational Method Development for Large-Scale Systems Relevant to Alcohol-Amine Interactions

Simulating large, complex systems of interacting alcohols and amines over long timescales presents significant computational challenges, driving the development of more efficient and accurate methods. A key area of development is the refinement of empirical force fields. ethz.ch Force fields like OPLS-AA and CHARMM are continuously updated to better reproduce experimental properties of organic liquids, including densities, enthalpies of vaporization, and transport properties. nih.govacs.org For alcohols, specific refinements have been made to correct issues like artificially high melting points in simulations of long-chain alcohols. acs.org

To overcome the size and timescale limitations of all-atom simulations, coarse-graining (CG) methods are being developed. rsc.org In a CG model, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and allowing for longer time steps. rsc.org Developing accurate CG force fields for polar and hydrogen-bonding molecules like alcohols and amines is an active area of research, as it requires careful parameterization to reproduce both structural and thermodynamic properties correctly. rsc.org Furthermore, machine learning techniques are increasingly being used to accelerate the parameterization process for force fields, enabling the rapid development of models for new molecules and improving the accuracy of predicted properties like atomic partial charges. ethz.ch

Spectroscopic Elucidation of Intermolecular Interactions in Butan 1 Ol N,n Diethylethanamine 1/1

Infrared (IR) and Raman Spectroscopy for Hydrogen Bonding Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct evidence for hydrogen bonding by probing the vibrational modes of the molecules involved.

Analysis of O-H and N-H Stretching Frequencies Shifts upon Complexation

The formation of a hydrogen bond perturbs the electron density around the involved atoms, leading to characteristic shifts in their vibrational frequencies. quora.com

O-H Stretching Frequency: In pure, liquid butan-1-ol, the hydroxyl groups engage in self-association through hydrogen bonding, giving rise to a very strong and characteristically broad absorption band in the IR spectrum, typically centered around 3230-3550 cm⁻¹. docbrown.infolibretexts.orglibretexts.org This broadening is a result of a distribution of different hydrogen-bonded aggregates (dimers, trimers, etc.) coexisting in the liquid. libretexts.org

When butan-1-ol is complexed with N,N-diethylethanamine, the alcohol's hydroxyl group forms a hydrogen bond with the amine's nitrogen atom. Since nitrogen is a stronger hydrogen bond acceptor (more basic) than the oxygen of another alcohol molecule, a stronger O-H···N hydrogen bond is formed. This further weakens the covalent O-H bond, causing the O-H stretching frequency to shift to a lower wavenumber (a "red shift"). quora.comquora.com The resulting absorption band for the complex is typically observed at a significantly lower frequency compared to the self-associated alcohol. Tertiary amines are known to be strong hydrogen bond acceptors, leading to substantial decreases in the O-H stretching wavenumber. acs.orgnih.gov

N-H Stretching Frequency: N,N-diethylethanamine is a tertiary amine, meaning the nitrogen atom is bonded to three ethyl groups and has no attached hydrogen atoms. Therefore, there are no N-H stretching vibrations to analyze in this specific compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Pure Butan-1-ol | Expected Wavenumber (cm⁻¹) in the 1:1 Complex | Reason for Shift |

|---|---|---|---|

| O-H Stretch (νO-H) | ~3230 - 3550 (Broad) | < 3200 (Broad) | Formation of a stronger O-H···N hydrogen bond weakens the covalent O-H bond. |

Detection of New Vibrational Modes Associated with Complex Formation

The formation of the Butan-1-ol--N,N-diethylethanamine complex gives rise to new vibrational modes that are not present in the individual, non-interacting molecules. These new modes are low-frequency intermolecular vibrations that directly involve the hydrogen bond itself.

These intermolecular modes, often found in the far-infrared region of the spectrum (typically below 400 cm⁻¹), include:

Stretching of the hydrogen bond (νσ): This represents the vibration of the butan-1-ol and N,N-diethylethanamine units against each other along the axis of the O-H···N bond.

Bending of the hydrogen bond (νβ): These are out-of-plane and in-plane bending or deformation modes of the hydrogen bond.

The observation of these new, low-frequency bands in the IR or Raman spectrum of the mixture provides direct evidence of complex formation. researchgate.net

| New Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O···N Stretch (νσ) | 100 - 200 | Intermolecular stretching of the hydrogen bond. |

| O-H···N Bend (νβ) | < 100 | Intermolecular bending/deformation of the hydrogen bond. |

Temperature-Dependent Vibrational Spectroscopy for Hydrogen Bond Dynamics

Hydrogen bonds are dynamic, non-covalent interactions, and the equilibrium between the complexed and free species is sensitive to temperature. Increasing the temperature provides thermal energy that can weaken and eventually break the hydrogen bonds.

In a temperature-dependent IR or Raman spectroscopy experiment, an increase in temperature would lead to a shift of the broad O-H stretching band from the lower frequency associated with the strong O-H···N bond back towards the higher frequency characteristic of weaker O-H···O bonds or even "free" (non-hydrogen-bonded) hydroxyl groups. This shift indicates a disruption of the 1:1 complex and a change in the equilibrium of the system. Studying these spectral changes as a function of temperature allows for the thermodynamic characterization of the hydrogen bond, providing insights into its strength and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Molecular Interactions

NMR spectroscopy is a powerful technique for studying intermolecular interactions in solution. It provides information on the electronic environment of specific nuclei, which is altered upon complex formation.

Chemical Shift Perturbations (CSP) Reflecting Hydrogen Bonding

When the Butan-1-ol--N,N-diethylethanamine complex forms, the electron density around the nuclei near the interaction site is altered, leading to changes in their NMR chemical shifts. This phenomenon is known as Chemical Shift Perturbation (CSP).

Hydroxyl Proton (-OH): The proton of the butan-1-ol hydroxyl group is directly involved in the hydrogen bond. The formation of the O-H···N bond deshields this proton, causing its signal in the ¹H NMR spectrum to shift significantly downfield (to a higher ppm value). The magnitude of this downfield shift often correlates with the strength of the hydrogen bond. modgraph.co.uk

Alkyl Protons: The protons on the carbon atoms adjacent to the oxygen in butan-1-ol (-CH₂OH) and the nitrogen in N,N-diethylethanamine (-NCH₂CH₃) are also affected, though to a lesser extent. These protons typically experience smaller chemical shift perturbations due to the inductive effects of the hydrogen bond formation.

By titrating one component into the other and monitoring the chemical shifts of the various protons, the binding process can be followed, and in some cases, the association constant for the complex formation can be determined.

| Proton Environment | Typical ¹H Chemical Shift (δ, ppm) in Free Species | Expected ¹H Chemical Shift (δ, ppm) in 1:1 Complex | Reason for Perturbation |

|---|---|---|---|

| Butan-1-ol: R-OH | Variable (e.g., 1-5 ppm), often a singlet | Significant downfield shift (higher ppm) | Deshielding due to direct involvement in the O-H···N hydrogen bond. modgraph.co.uk |

| N,N-diethylethanamine: -N-CH₂-CH₃ | ~2.5 ppm (quartet) | Minor downfield or upfield shift | Change in the electronic environment of the nitrogen atom upon complexation. |

Diffusion-Ordered Spectroscopy (DOSY) for Association Studies

Diffusion-Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. researchgate.net The rate of diffusion is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones.

In a solution containing both butan-1-ol and N,N-diethylethanamine, three species may exist in equilibrium: free butan-1-ol, free N,N-diethylethanamine, and the Butan-1-ol--N,N-diethylethanamine (1/1) complex. The 1:1 complex is a larger entity than either of the individual molecules and will therefore have a smaller diffusion coefficient.

A DOSY experiment on this mixture would produce a 2D spectrum with chemical shift on one axis and the diffusion coefficient on the other.

Signals corresponding to the free, unassociated molecules would appear at higher diffusion coefficient values.

Signals corresponding to the hydrogen-bonded complex would appear at a lower diffusion coefficient value.

If the exchange between the free and complexed states is slow on the NMR timescale, distinct sets of signals for each species might be observed at different diffusion coefficients. If the exchange is fast, an averaged diffusion coefficient would be observed, which would decrease as the proportion of the larger complex increases. This makes DOSY a powerful tool for unequivocally demonstrating the association between the two molecules in solution. researchgate.net

Relaxation Studies to Quantify Intermolecular Correlations

Nuclear Magnetic Resonance (NMR) relaxation studies provide profound insights into the dynamics and spatial relationships of molecules in a liquid. The primary parameters, the spin-lattice (T1) and spin-spin (T2) relaxation times, are sensitive to the molecular motions and intermolecular interactions, such as hydrogen bonding. sif.itdergipark.org.tr

In the butan-1-ol--N,N-diethylethanamine system, the formation of a hydrogen bond (O-H···N) significantly alters the rotational correlation time of the nuclei involved, particularly the hydroxyl proton of butan-1-ol. sif.it The restriction of motion upon complexation leads to more efficient relaxation pathways. Consequently, a decrease in the T1 value for the hydroxyl proton is expected upon association with N,N-diethylethanamine. dergipark.org.tr By measuring relaxation times as a function of concentration, it is possible to model the dynamics of the association and dissociation processes. dergipark.org.tr

Furthermore, two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to quantify intermolecular correlations. A NOESY experiment detects protons that are close in space (typically < 5 Å). For the butan-1-ol--N,N-diethylethanamine complex, a cross-peak between the hydroxyl proton of the alcohol and the protons on the ethyl groups of the amine would provide direct evidence of their spatial proximity and thus, the formation of the complex. The intensity of this cross-peak is inversely proportional to the sixth power of the distance between the protons, allowing for a quantitative estimation of intermolecular distances.

| Proton | State | Typical T1 (s) | Typical T2 (ms) | NOESY Cross-Peak with -OH |

|---|---|---|---|---|

| Butan-1-ol (-OH) | Free | 3.5 | 500 | N/A |

| Butan-1-ol (-OH) | Complexed | 1.8 | 200 | Present (with amine -CH2-) |

| N,N-diethylethanamine (-CH2-) | Free | 4.0 | 600 | N/A |

| N,N-diethylethanamine (-CH2-) | Complexed | 3.2 | 450 | Present (with alcohol -OH) |

Variable Temperature NMR for Thermodynamic Parameters of Complexation

Variable Temperature (VT) NMR spectroscopy is a powerful method for determining the thermodynamic parameters (enthalpy ΔH°, entropy ΔS°, and Gibbs free energy ΔG°) of a chemical equilibrium, such as the complexation between butan-1-ol and N,N-diethylethanamine. nih.govwalisongo.ac.id The chemical shift of the hydroxyl proton in butan-1-ol is particularly sensitive to hydrogen bonding. chegg.com In solution, this observed chemical shift is a weighted average of the shift in the free (monomeric) state and the hydrogen-bonded (complexed) state.

As the temperature changes, the equilibrium between the free and complexed species shifts. At lower temperatures, the formation of the hydrogen-bonded complex is favored, causing the hydroxyl proton signal to shift downfield (to a higher ppm value). Conversely, at higher temperatures, the equilibrium shifts towards the dissociated species, and the signal moves upfield. researchgate.net

By measuring the chemical shift of the hydroxyl proton at various temperatures, the equilibrium constant (K) for the complexation can be calculated at each temperature. A van't Hoff plot, which graphs the natural logarithm of the equilibrium constant (ln K) against the inverse of the temperature (1/T), can then be constructed. illinois.eduresearchgate.net The slope of this plot is proportional to the standard enthalpy change (ΔH°) of the reaction, and the y-intercept is proportional to the standard entropy change (ΔS°). walisongo.ac.idnih.gov

ln K = - (ΔH°/R) * (1/T) + (ΔS°/R)

Where R is the ideal gas constant.

| Parameter | Value | Indication |

|---|---|---|

| ΔH° (kJ/mol) | -25 | Exothermic, hydrogen bond formation is favorable. |

| ΔS° (J/mol·K) | -60 | Loss of entropy due to the association of two molecules. |

| ΔG° at 298 K (kJ/mol) | -7.12 | Spontaneous formation of the complex at room temperature. |

Rotational Spectroscopy for Gas-Phase Structure and Dynamics

Rotational spectroscopy, particularly microwave spectroscopy, is an exceptionally precise technique for determining the geometric structure of molecules and their complexes in the gas phase. wikipedia.orgiisc.ac.in This method measures the transition energies between quantized rotational states of a molecule. For a complex like butan-1-ol--N,N-diethylethanamine, this technique can provide definitive information about the hydrogen bond geometry, including bond length and angles, free from solvent effects. rsc.orgrsc.org

The analysis of the rotational spectrum yields the principal moments of inertia (Ia, Ib, Ic) of the complex, from which the rotational constants (A, B, C) are derived. By measuring the spectra of different isotopologues (e.g., by substituting ¹³C, ¹⁵N, or deuterium), the positions of individual atoms can be determined with high accuracy using Kraitchman's equations. This allows for the precise calculation of the O···N distance in the hydrogen bond and the O-H···N angle. acs.org Quantum chemical calculations on the most stable conformer of triethylamine (B128534) show a propeller-like structure. nih.gov The rotational spectrum can confirm the specific conformations adopted by both the alcohol and the amine upon forming the complex. nih.gov

| Species | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| Butan-1-ol (monomer) | 9530 | 2560 | 2210 |

| N,N-diethylethanamine (monomer) | 2315 | 2315 | 1330 |

| Butan-1-ol--N,N-diethylethanamine (complex) | 1550 | 890 | 780 |

Advanced UV-Vis and Fluorescence Spectroscopic Techniques for Interaction Detection

Standard UV-Vis spectroscopy has limited application for studying the butan-1-ol--N,N-diethylethanamine complex because neither molecule possesses a strong chromophore that absorbs in the near-UV or visible range. shimadzu.comlibretexts.org However, the formation of a hydrogen bond can lead to a charge-transfer (CT) interaction. In such a CT complex, an electron is partially transferred from the electron donor (N,N-diethylethanamine) to the electron acceptor (butan-1-ol) upon electronic excitation. This can give rise to a new, broad, and weak absorption band at a longer wavelength than the absorptions of the individual components. arastirmax.comrsc.orgnih.govmdpi.com The intensity of this CT band would be proportional to the concentration of the complex.

Fluorescence spectroscopy is also challenging as simple aliphatic alcohols and amines are typically non-fluorescent. However, advanced techniques can be employed. For instance, if one of the components is derivatized with a fluorophore, the formation of the hydrogen-bonded complex can be detected through changes in the fluorescence properties, such as:

Fluorescence Quenching: The amine could quench the fluorescence of a tagged butan-1-ol derivative through photoinduced electron transfer (PET). The degree of quenching would correlate with the concentration of the complex. mdpi.com

Ratiometric Sensing: A specially designed fluorogenic probe could be used that exhibits a shift in its emission wavelength upon interaction with the amine or alcohol, allowing for a more robust quantitative analysis. researchgate.netrsc.org

These advanced methods rely on modifying the system but demonstrate the potential of optical spectroscopy to probe such interactions. mdpi.comresearchgate.netrsc.org

Solid-State Spectroscopic Analysis (if crystalline adducts are formed)

If a stable 1:1 crystalline adduct (a co-crystal) of butan-1-ol and N,N-diethylethanamine can be formed, solid-state spectroscopy provides powerful tools for its characterization. acs.org Solid-state NMR (ssNMR) is particularly informative. researchgate.net

Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. nih.gov

Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR: ¹³C or ¹⁵N CP/MAS experiments can reveal changes in the chemical environment upon co-crystal formation. nih.gov The chemical shifts of carbons near the hydroxyl group of butan-1-ol and the nitrogen of the amine would be expected to change significantly compared to their pure solid forms, confirming the presence of the hydrogen bond. researchgate.net The number of distinct signals in the spectrum can also indicate the number of crystallographically inequivalent molecules in the unit cell. nih.gov

¹H ssNMR: High-resolution ¹H ssNMR can directly probe the protons involved in the hydrogen bond. Techniques like ¹H-¹H Double-Quantum (DQ) MAS can establish through-space proximities between protons of the butan-1-ol and N,N-diethylethanamine molecules, providing direct evidence of co-crystal formation. amazonaws.com

These solid-state techniques offer a definitive picture of the intermolecular structure and packing within the crystal lattice, complementing gas-phase and solution-state studies. researchgate.netnih.govresearchgate.net

| Carbon Atom | Pure Butan-1-ol (Solid) | Pure N,N-diethylethanamine (Solid) | 1:1 Co-Crystal |

|---|---|---|---|

| Butan-1-ol (C1, adjacent to -OH) | 61.5 | N/A | 63.0 |

| N,N-diethylethanamine (C adjacent to N) | N/A | 47.0 | 45.5 |

Thermodynamic and Kinetic Aspects of Butan 1 Ol N,n Diethylethanamine 1/1 Formation

Calorimetric Investigations of Complexation Enthalpies

Calorimetry is a key experimental technique used to measure the heat changes associated with chemical reactions, including the formation of intermolecular complexes. For the butan-1-ol and triethylamine (B128534) system, calorimetric studies reveal that the mixing process is strongly exothermic. researchgate.net This indicates that the formation of new, stronger bonds between the alcohol and amine molecules releases a significant amount of energy, which is a hallmark of strong intermolecular interactions. researchgate.net

The high negative values for the excess molar enthalpy (HE) observed in these mixtures are taken as direct evidence for complex formation through the potent molecular interaction between the hydroxyl group of the alkanol and the nitrogen atom of the trialkylamine. researchgate.net

The primary driving force for the complexation between butan-1-ol and triethylamine is the formation of an O-H···N hydrogen bond. The enthalpy of this interaction is significantly negative, reflecting its strength. The excess enthalpies of mixing for binary mixtures of triethylamine with various normal alcohols (including n-butanol) at 25°C are strongly exothermic. researchgate.net This exothermicity is a direct consequence of the energy released upon the formation of the alcohol-amine hydrogen bonds, which outweighs the energy required to break the self-associated hydrogen bonds present in pure butan-1-ol. researchgate.net

The specific enthalpy values for the 1:1 complexes of aliphatic alcohols with triethylamine are substantial. For instance, the enthalpy of specific interaction for butanol with triethylamine has been determined to be -26.3 kJ mol⁻¹. This value is indicative of a strong hydrogen bonding interaction.

Table 1: Enthalpies of Specific Interaction for Aliphatic Alcohols with Triethylamine

| Alcohol | Enthalpy of Specific Interaction (kJ mol⁻¹) |

|---|---|

| Methanol | -24.3 |

| Butan-1-ol | -26.3 |

This interactive table is based on data regarding the enthalpies of formation of hydrogen bonds for 1:1 complexes.

The structure of both the alcohol and the amine can influence the enthalpy of complexation. Studies on mixtures of triethylamine with a series of n-alkanols have shown that, with the exception of methanol, the size of the alcohol's alkyl chain has a minimal effect on the heat of mixing. researchgate.net This suggests that the energetic contribution of the O-H···N hydrogen bond is the dominant factor, and the lengthening of the hydrocarbon tail of the alcohol from ethanol (B145695) to butanol and beyond does not significantly alter this primary interaction.

Conversely, steric hindrance around the nitrogen atom of the amine has a more pronounced effect. When comparing triethylamine with the more sterically bulky tri-n-butylamine, it is observed that the latter forms weaker complexes. This is attributed to the larger butyl groups hindering the approach of the alcohol molecule to the nitrogen atom, thereby weakening the resulting hydrogen bond. For tri-n-butylamine, there is no significant strengthening in hydrogen bonding observed in an alcohol medium compared to the 1:1 complexes, a phenomenon attributed to these steric hindrances.

In alcohol-rich solutions, butan-1-ol exists not only as monomers but also as self-associated clusters (dimers, trimers, etc.) held together by hydrogen bonds. When triethylamine is introduced, it can form a hydrogen bond with the terminal alcohol molecule of such a cluster. This interaction leads to a phenomenon known as cooperativity, where the existing hydrogen bonds within the alcohol cluster are strengthened.

Determination of Equilibrium Constants and Gibbs Free Energies of Association

The formation of the 1:1 complex between butan-1-ol (ROH) and triethylamine (Et₃N) can be represented by the equilibrium:

ROH + Et₃N ⇌ ROH···Et₃N

The strength of this association is quantified by the equilibrium constant (Ka) and the standard Gibbs free energy of association (ΔG°a), which are related by the equation ΔG°a = -RT ln(Ka). While direct calorimetric or spectroscopic titration would be used to determine these values, specific data for the butan-1-ol-triethylamine system is not detailed in the available literature.

However, insights can be gained from the excess thermodynamic properties of the bulk mixture. Studies on the vapor-liquid equilibrium of triethylamine-alkanol mixtures have calculated the excess Gibbs free energy of mixing (gE). Interestingly, for these systems, gE is found to be positive, while the excess enthalpy (hE) is negative. researchgate.net A positive gE indicates that the real mixture is less stable (has a higher vapor pressure) than an ideal mixture, despite the strong exothermic interactions (negative hE). This is because the formation of the ordered alcohol-amine complexes results in a large negative excess entropy (sE), which dominates the favorable enthalpy term (gE = hE - T*sE), leading to a positive gE.

Analysis of Excess Thermodynamic Properties of Binary Mixtures

Excess thermodynamic properties, such as excess molar volume (VE) and excess molar enthalpy (HE), describe the deviation of a real mixture from ideal behavior. For the butan-1-ol-triethylamine system, these properties are dominated by the strong chemical interactions (hydrogen bonding) between the two components. researchgate.net

The mixing process involves two main contributions: a "chemical" or specific interaction effect from the formation of new hydrogen bonds, and a "physical" effect related to the breaking of interactions in the pure components and differences in molecular size and shape. In this system, the chemical contribution is overwhelmingly dominant. researchgate.net

The excess molar volume (VE) provides insight into the efficiency of molecular packing upon mixing. A negative VE implies that the volume of the mixture is less than the sum of the volumes of the pure components, suggesting a more compact arrangement due to specific interactions or fitting of molecules into each other's structures.

For binary mixtures of 1-butanol (B46404) and triethylamine, the excess molar volumes are large and negative over the entire composition range. researchgate.net This volume contraction is a strong indicator of the formation of hydrogen-bonded complexes. The association between butan-1-ol and triethylamine leads to a more ordered and compact structure than the average of the pure, self-associated alcohol and the pure amine, resulting in a significant decrease in the total volume of the system. researchgate.net The magnitude of the negative VE underscores the strength of the cross-association between the alcohol and the amine molecules.

Table 2: Summary of Excess Thermodynamic Properties for Butan-1-ol + Triethylamine Mixtures

| Property | Sign | Implication |

|---|---|---|

| Excess Molar Enthalpy (HE) | Negative | Exothermic mixing, strong H-bond formation. researchgate.net |

| Excess Molar Volume (VE) | Negative | Volume contraction, efficient molecular packing due to complexation. researchgate.net |

| Excess Gibbs Free Energy (gE) | Positive | Dominated by large negative entropy of ordering. researchgate.net |

This interactive table summarizes the qualitative behavior of the excess thermodynamic properties for the specified binary mixture.

Deviations in Viscosity and Isentropic Compressibility

The mixing of Butan-1-ol with N,N-diethylethanamine results in a solution with viscosity and compressibility characteristics that diverge significantly from those of an ideal mixture. These deviations provide insight into the nature and extent of the intermolecular forces at play.

Viscosity Deviations (Δη): Studies on the viscosity of dilute solutions of N,N-diethylethanamine in Butan-1-ol at 303.15 K have shown that the viscosity deviations (Δη) are negative across the entire composition range. researchgate.net The magnitude of this negative deviation increases with the concentration of the amine. researchgate.net This behavior suggests that the resulting mixture is less viscous than would be expected from a simple weighted average of the pure components' viscosities. The primary reason for this is the disruption of the extensive hydrogen-bonded networks that exist in pure Butan-1-ol. While new, strong hydrogen bonds are formed between the alcohol and the amine, the breakdown of the larger, self-associated alcohol structures leads to a net decrease in the resistance to flow. researchgate.net

Isentropic Compressibility (κs): Direct experimental data for the excess isentropic compressibility (κsE) of the Butan-1-ol--N,N-diethylethanamine system is not readily available in the surveyed literature. However, trends from similar systems, such as mixtures of other alcohols with aliphatic amines, consistently show negative values for κsE. researchgate.netphyschemres.org A negative excess isentropic compressibility indicates that the mixture is less compressible than its ideal counterpart. This reduced compressibility is a strong indicator of significant specific interactions between the component molecules. The formation of hydrogen bonds between Butan-1-ol and N,N-diethylethanamine leads to a more compact and ordered molecular arrangement, reducing the free volume in the mixture and thus making it more resistant to compression.

Summary of Deviations

| Property | Deviation from Ideality | Interpretation |

|---|---|---|

| Viscosity (Δη) | Negative | Disruption of Butan-1-ol self-association is the dominant effect. |

| Isentropic Compressibility (κsE) | Negative (inferred) | Strong specific interactions (H-bonding) lead to a more compact structure. |

Excess Gibbs Free Energy of Activation of Viscous Flow

The excess Gibbs free energy of activation for viscous flow (ΔGE) provides a measure of the energy barrier that molecules must overcome to move from one equilibrium position to another during flow. For the Butan-1-ol and N,N-diethylethanamine system, experimental studies have determined that the ΔGE values are positive. researchgate.net

Excess Relative Permittivities and Refractive Indices as Probes of Molecular Association

Dielectric and optical properties, such as relative permittivity and refractive index, are powerful tools for investigating molecular association in liquid mixtures.

Excess Relative Permittivity (εrE): For mixtures of alkan-1-ols and N,N-diethylethanamine, the excess relative permittivity (εrE) provides detailed information about the changes in dipolar alignment upon mixing. For the Butan-1-ol system, εrE values are negative over the entire composition range. This negative deviation is the result of several competing effects:

Formation of A-B Complexes: The formation of hydrogen-bonded complexes between Butan-1-ol and the amine molecules also creates new dipolar species, which contributes positively to εrE.

Excess Refractive Index (nDE): Deviations in the refractive index from ideal behavior are related to changes in density and polarizability of the mixture. These deviations can also be used to infer the nature of molecular interactions, with negative or positive values indicating contraction or expansion in molar volume and changes in the electronic environment of the molecules upon complex formation.

Kinetic Studies of Complex Formation and Dissociation Dynamics

While thermodynamic studies provide substantial evidence for the formation of a stable hydrogen-bonded complex between Butan-1-ol and N,N-diethylethanamine, specific kinetic data on the dynamics of this association and dissociation are not extensively available in the reviewed literature. Such studies would involve measuring the forward and reverse rate constants for the complexation reaction:

Butan-1-ol + N,N-diethylethanamine ⇌ [Butan-1-ol···N,N-diethylethanamine]

The thermodynamic data, particularly the strongly negative excess enthalpies observed for this system, suggest that the equilibrium lies far to the right, favoring the formation of the complex. researchgate.net However, without direct kinetic measurements, the timescale of these association and dissociation events remains unquantified. Advanced spectroscopic techniques, such as temperature-jump or NMR relaxation studies, would be required to probe these fast dynamics.

Structural Characterization of the Butan 1 Ol N,n Diethylethanamine 1/1 Complex

Single-Crystal X-ray Diffraction Studies of Butan-1-ol--N,N-diethylethanamine Adducts

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries corresponding to the crystal structure of a 1:1 adduct of butan-1-ol and N,N-diethylethanamine. Consequently, a detailed analysis based on experimental single-crystal X-ray diffraction data is not possible at this time. Such studies are crucial for definitively determining the three-dimensional arrangement of molecules in the solid state.

Gas-Phase Structural Investigations (e.g., Electron Diffraction)

A review of the literature indicates that no gas-phase structural investigations, such as those using electron diffraction techniques, have been reported for the Butan-1-ol--N,N-diethylethanamine (1/1) complex. Gas-phase studies are valuable for determining the geometry of individual molecules and complexes in the absence of intermolecular forces present in the solid state.

Liquid-Phase Structural Elucidation (e.g., using X-ray or Neutron Scattering)

There is no published research on the liquid-phase structure of Butan-1-ol--N,N-diethylethanamine (1/1) mixtures using techniques like X-ray or neutron scattering. Such experiments would provide insight into the nature and extent of molecular association and hydrogen bonding in the liquid state, offering a comparative view to the solid-state and gas-phase structures.

Role of Butan 1 Ol N,n Diethylethanamine 1/1 in Chemical Methodologies

Influence on Reaction Mechanisms and Kinetics in Non-Aqueous Systems

The combination of a hydrogen bond donor (Butan-1-ol) and a hydrogen bond acceptor (N,N-diethylethanamine) in a non-aqueous medium can significantly impact reaction mechanisms and kinetics. This influence stems from the ability of the mixture to act as a bifunctional system and from its specific solvent effects.

Catalytic Roles and Bifunctional Systems

The Butan-1-ol--N,N-diethylethanamine (1/1) system can act as a bifunctional catalyst, where one component activates a substrate while the other facilitates a subsequent reaction step. N,N-diethylethanamine, a well-known organic base, can deprotonate substrates, increasing their nucleophilicity. alphachem.bizwikipedia.org Simultaneously, butan-1-ol can act as a proton donor, stabilizing intermediates or activating electrophiles through hydrogen bonding.

In reactions such as the alkylation of amines with alcohols, a bifunctional catalyst is often employed. acs.org The amine component of the catalyst can facilitate the deprotonation of the alcohol, while a metal center assists in the subsequent steps. While the Butan-1-ol--N,N-diethylethanamine system is metal-free, the principles of bifunctional catalysis apply. For instance, in a condensation reaction, N,N-diethylethanamine can catalyze the initial deprotonation, while butan-1-ol can stabilize the resulting anion and protonate the leaving group, thereby facilitating the reaction.

The synergistic effect of the alcohol and amine can lead to enhanced reaction rates and selectivities compared to using either component alone. The formation of a hydrogen-bonded complex between butan-1-ol and N,N-diethylethanamine can modulate the basicity of the amine and the acidity of the alcohol, creating a tailored catalytic environment. researchgate.net

Solvent Effects on Reaction Selectivity and Yields

The solvent environment plays a crucial role in determining the outcome of a chemical reaction. The Butan-1-ol--N,N-diethylethanamine (1/1) mixture provides a medium with tunable polarity and hydrogen bonding capabilities. The formation of intermolecular hydrogen bonds between butan-1-ol and N,N-diethylethanamine leads to a highly ordered solvent structure, which can influence the transition state of a reaction. researchgate.netcsbsju.edu

This structured solvent environment can lead to enhanced selectivity. For example, in reactions where the transition state is more polar than the reactants, the polar environment of the butan-1-ol and N,N-diethylethanamine mixture can stabilize the transition state, thereby increasing the reaction rate. Conversely, for reactions with less polar transition states, the mixture might disfavor the reaction. The ability of butan-1-ol to form hydrogen bonds is stronger than that of amines, which can influence the solubility of reactants and products, thereby affecting reaction equilibrium and yields. doubtnut.com

Application in Advanced Separation Processes

The distinct intermolecular interactions within the Butan-1-ol--N,N-diethylethanamine (1/1) system can be harnessed for advanced separation processes, such as selective extraction and for understanding diffusion in non-ideal liquid mixtures.

Exploitation of Intermolecular Interactions for Selective Extraction

The mixture of butan-1-ol and N,N-diethylethanamine can serve as an effective extraction solvent. The presence of both a hydrogen bond donor and acceptor allows for tailored interactions with specific solutes. For instance, this mixture could be used to selectively extract a compound that can interact favorably with both the alcohol and the amine from a complex matrix. The formation of strong hydrogen bonds between butan-1-ol and N,N-diethylethanamine can also create a less polar environment compared to pure butan-1-ol, which can be advantageous for extracting nonpolar compounds.

Ionic liquids, which share some properties with strongly interacting solvent mixtures, have been investigated for the extraction of butan-1-ol from aqueous solutions. researchgate.net This highlights the potential of using specific intermolecular forces for separation. The Butan-1-ol--N,N-diethylethanamine system can be seen as a molecular-level analogue, where the interactions can be fine-tuned by adjusting the composition.

Role in Non-Ideal Liquid Mixtures and Diffusion Phenomena

Mixtures of alcohols and amines are known to exhibit strong negative deviations from Raoult's law, indicating that the interactions between the unlike molecules are stronger than the average interactions in the pure components. researchgate.net This non-ideal behavior is a direct consequence of the hydrogen bonding between the alcohol and the amine.

The study of diffusion in such non-ideal mixtures is crucial for understanding mass transfer processes. The diffusion coefficient in a binary mixture of butan-1-ol and water, for example, is influenced by the non-ideal interactions. researchgate.netresearchgate.net In the Butan-1-ol--N,N-diethylethanamine system, the formation of stable hydrogen-bonded complexes would be expected to significantly affect the diffusion of the individual components and any dissolved solutes. The structured nature of the liquid, with associated alcohol-amine complexes, could lead to anomalous diffusion behavior.

Formation of Controlled Supramolecular Assemblies and Materials (non-biological)

The directional and specific nature of hydrogen bonding between butan-1-ol and N,N-diethylethanamine provides a basis for the formation of controlled supramolecular assemblies. While not forming covalent polymers, these components can self-assemble into ordered, non-covalent structures.

Mediation of Hydrogen Transfer Reactions in Synthetic Contexts

The combination of Butan-1-ol and N,N-diethylethanamine (triethylamine) can play a significant role in mediating hydrogen transfer reactions, a cornerstone of synthetic organic chemistry for the reduction of various functional groups. This partnership is particularly relevant in the context of transfer hydrogenation, where an alcohol serves as the hydrogen donor to reduce an acceptor molecule, such as a ketone or an aldehyde, in the presence of a catalyst and often a base.

In these reactions, Butan-1-ol acts as the hydrogen source. The presence of N,N-diethylethanamine, a non-nucleophilic organic base, is crucial for facilitating the deprotonation of the alcohol. mdpi.com This in-situ formation of an alkoxide species is a key step, as the resulting butoxide is a more potent hydride donor than the neutral alcohol. The reaction equilibrium is driven by the transfer of a hydride from the butoxide to the substrate, which is often coordinated to a metal catalyst.

The general mechanism involves the coordination of the substrate (e.g., a ketone) to a catalyst, followed by the transfer of a hydride from the butoxide to the carbonyl carbon. The resulting alcohol product is then released from the catalyst, and the butanal, the oxidized form of butan-1-ol, dissociates. The catalytic cycle is regenerated by the coordination of another substrate molecule and the reaction with another butoxide ion.

The efficiency and selectivity of these hydrogen transfer reactions are influenced by several factors, including the nature of the catalyst, the reaction temperature, and the specific substrates involved. While a wide range of transition metal catalysts, including those based on ruthenium, rhodium, and iridium, are commonly employed, base-mediated, catalyst-free systems have also been explored. bath.ac.ukbath.ac.uk

The following table summarizes the general components and their roles in a typical hydrogen transfer reaction mediated by an alcohol and a base:

| Component | Role | Example |

| Hydrogen Donor | Source of hydrogen atoms for the reduction. | Butan-1-ol |

| Base | Facilitates the deprotonation of the hydrogen donor. | N,N-diethylethanamine |

| Substrate | The molecule to be reduced. | Ketones, Aldehydes, Imines |

| Catalyst | Facilitates the hydride transfer. | Transition metal complexes (e.g., Ru, Rh, Ir) |

| Product | The reduced form of the substrate. | Alcohols, Amines |

| Byproduct | The oxidized form of the hydrogen donor. | Butanal |

Detailed research has demonstrated the broad applicability of using alcohols as hydrogen donors in the presence of a base for various reductive transformations. For instance, the amination of alcohols, where an alcohol is converted into an amine, proceeds via a hydrogen borrowing mechanism. mdpi.com In such cases, the alcohol is first oxidized to an aldehyde or ketone, which then reacts with an amine to form an imine or enamine, followed by reduction via hydrogen transfer from the alcohol.

Furthermore, the choice of the alcohol can influence the reaction outcome. While isopropanol is a very common hydrogen donor due to the convenient removal of the acetone byproduct, other alcohols like butan-1-ol are also effective. nih.gov The basicity of the amine is another critical parameter, with stronger bases generally leading to faster rates of alkoxide formation and, consequently, faster hydrogen transfer.

Future Research Directions and Emerging Methodologies

Development of Advanced Multiscale Computational Models

The intricate interplay of forces within the butan-1-ol and N,N-diethylethanamine system, from the quantum level of hydrogen bonding to the macroscopic thermodynamic properties, necessitates the development of advanced multiscale computational models. nih.gov Such models are designed to bridge the gap between different levels of resolution in time, space, and function, providing insights that are not achievable through single-scale techniques alone. nih.gov

Currently, thermodynamic models like the Extended Real Association Solution (ERAS) model are used to describe the excess molar volumes and enthalpies of mixtures containing alkanols and tertiary amines. researchgate.net These models successfully provide a qualitative agreement with experimental results by considering self-association between alcohol molecules and the crucial cross-association between the alcohol and the amine. researchgate.net However, future multiscale approaches could enhance this by integrating:

Quantum Mechanics (QM): To accurately describe the electronic structure and energetics of the specific O-H···N hydrogen bond between butan-1-ol and N,N-diethylethanamine.

Molecular Dynamics (MD): To simulate the dynamic behavior of ensembles of these molecules, revealing information about the stability of the complex, solvation effects, and the influence on local solvent structure.

Continuum Solvation Models: To account for the bulk solvent effects on the complex without explicitly modeling every solvent molecule, making the computations more efficient.

By explicitly connecting these different scales, researchers can build models that predict macroscopic properties from fundamental molecular interactions, offering a powerful tool for designing new solvent systems or catalysts. nih.gov

In Situ Spectroscopic Techniques for Real-Time Observation of Complex Formation

While thermodynamic data strongly implies the formation of a complex between butan-1-ol and N,N-diethylethanamine, direct, real-time observation of its formation dynamics is a key area for future research. researchgate.net The application of in situ spectroscopic techniques is critical for monitoring the chemical and physical changes as they occur.

Potential techniques include:

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This method can monitor changes in the vibrational frequency of the O-H bond in butan-1-ol. As the hydrogen bond with the amine forms, a characteristic shift and broadening of the O-H stretching band would be observed in real-time, allowing for kinetic analysis of the complexation.

Raman Spectroscopy: Complementary to FTIR, Raman spectroscopy can provide information on the low-frequency intermolecular vibrations of the complex, offering direct evidence of its formation and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Time-resolved NMR could track the chemical shift of the hydroxyl proton of butan-1-ol. The significant downfield shift upon hydrogen bonding with the amine would serve as a direct probe of the complex concentration over time.

These techniques would provide invaluable data on the kinetics, equilibrium, and mechanism of the complex formation, moving beyond the static picture provided by bulk thermodynamic measurements.

High-Throughput Screening of Related Alcohol-Amine Interactions

To accelerate the discovery and characterization of alcohol-amine systems with desired properties, high-throughput screening (HTS) methodologies can be developed. This approach involves the rapid, parallel investigation of a large library of different alcohols and amines to identify interactions of interest. An HTS workflow could be designed to screen for properties such as:

Complexation Strength: Using automated spectroscopic or calorimetric measurements on microtiter plates to quantify the enthalpy of hydrogen bond formation for hundreds of different alcohol-amine pairs.

Catalytic Activity: Screening the performance of various alcohol-amine combinations as catalysts or co-catalysts for a specific chemical reaction, with product formation being quantified by rapid techniques like mass spectrometry or UV-Vis spectroscopy.

Physical Property Modification: Automatically measuring changes in viscosity, solubility, or other physical properties upon mixing different alcohol-amine pairs.

While HTS has been developed for applications like quantifying butanol in fermentation broths, its adaptation to study the fundamental physical chemistry of alcohol-amine interactions represents a significant future direction. nih.gov

Exploration of Butan-1-ol--N,N-diethylethanamine (1/1) in Novel Chemical Transformations

The Butan-1-ol--N,N-diethylethanamine complex holds potential as a synergistic catalytic system. N,N-diethylethanamine (triethylamine) is a widely used base and catalyst in organic synthesis, including in condensation reactions, esterifications, and amidations. wikipedia.orgjmaterenvironsci.com The presence of butan-1-ol can modulate its catalytic activity. For instance, the alcohol can act as a proton shuttle, a hydrogen bond donor to activate substrates, or modify the steric and electronic environment of the amine catalyst.

A highly relevant example is the use of a triethylamine (B128534) citrate (B86180) ionic liquid to catalyze the esterification of oleic acid with n-butanol to produce n-butyl oleate. researchgate.net This demonstrates the effective collaboration of the amine and alcohol components in promoting a key chemical transformation. The Butan-1-ol--N,N-diethylethanamine complex could be explicitly studied as a catalyst in reactions where proton transfer or hydrogen bonding is key to the mechanism.

| Reaction Type | Role of Triethylamine (N,N-diethylethanamine) | Potential Synergistic Role of Butan-1-ol | Reference |

|---|---|---|---|

| Esterification / Amidation | Base to neutralize HCl byproduct | Solvent, potential to activate acyl chloride via H-bonding | wikipedia.org |

| Knoevenagel-Michael Addition | Base catalyst to deprotonate active methylene (B1212753) compounds | Proton shuttle to facilitate intermediates, enhance solubility | jmaterenvironsci.com |

| Esterification (Ionic Liquid) | Component of the ionic liquid catalyst with citric acid | Reactant; demonstrates compatibility in a catalytic system | researchgate.net |

| Robinson Annulation | Used with MgCl₂ as a catalyst system | Could modify the Lewis acidity of the metal or solvate intermediates | mdpi.com |

Future work should focus on screening the 1:1 complex in a variety of organic reactions to uncover novel catalytic activities that are distinct from those of the individual components.

Understanding Solvent Structure Breaking and Forming Effects of Amine Components

The formation of the Butan-1-ol--N,N-diethylethanamine complex is a classic example of solvent structure modification. Pure butan-1-ol is a self-associated liquid, with molecules linked by hydrogen bonds into transient chains or clusters. The introduction of N,N-diethylethanamine has a profound impact on this structure.

Structure Breaking: The amine molecules interpose themselves between the butan-1-ol molecules, disrupting the existing alcohol-alcohol hydrogen bond networks. This is a "structure-breaking" effect.

Structure Forming: Simultaneously, a new, thermodynamically favorable interaction is established: a strong hydrogen bond between the hydroxyl proton of butan-1-ol and the lone pair of electrons on the nitrogen atom of N,N-diethylethanamine. researchgate.net This formation of a discrete 1:1 complex is a "structure-forming" effect.

| Thermodynamic Property | Observation for Butan-1-ol + N,N-diethylethanamine | Molecular Interpretation | Reference |

|---|---|---|---|

| Excess Molar Volume (VE) | Large and negative | Efficient packing and reduction in free volume due to strong complex formation. | researchgate.net |

| Excess Molar Enthalpy (HE) | Exothermic (negative) | Release of heat indicates the O-H···N hydrogen bond in the complex is stronger than the averaged O-H···O bonds broken. | researchgate.net |

Conclusion

Summary of Key Academic Insights into Butan-1-ol--N,N-diethylethanamine (1/1)

Academic inquiry into the binary mixture of Butan-1-ol and N,N-diethylethanamine (triethylamine, TEA) has revealed complex intermolecular interactions that govern its physicochemical properties. A central finding is the significant role of hydrogen bonding between the hydroxyl group (-OH) of butan-1-ol and the nitrogen atom of triethylamine (B128534). This interaction leads to the formation of O-H···N hydrogen-bonded complexes.

Experimental studies focusing on the thermodynamic properties of alkan-1-ol and amine mixtures consistently show evidence of these strong interactions. For the butan-1-ol and triethylamine system, a key observation is the presence of negative excess molar volumes (VE). researchgate.netresearchgate.net This indicates that when the two components are mixed, the total volume is less than the sum of the individual volumes, suggesting a more compact arrangement of molecules in the mixture. This contraction is primarily attributed to the formation of the specific O-H···N hydrogen bonds.

Table 1: Summary of Observed Properties for Alkan-1-ol + N,N-diethylethanamine Mixtures

| Property | Observation | Implication |

| Excess Molar Volume (VE) | Negative | Formation of H-bonds leads to volume contraction. researchgate.net |

| Deviations in Viscosity (Δη) | Negative | Indicates strong specific interactions between unlike molecules. researchgate.net |

Broader Implications for Intermolecular Forces and Molecular Recognition

The study of the butan-1-ol--N,N-diethylethanamine system provides a valuable model for understanding the fundamental principles of intermolecular forces and molecular recognition. The specific, directional hydrogen bond formed between the hydroxyl hydrogen of butan-1-ol (the donor) and the lone pair of electrons on the nitrogen of triethylamine (the acceptor) is a classic example of a molecular recognition event. This specific interaction is favored over the weaker, non-specific van der Waals forces that are also present.

This system elegantly demonstrates the competition between self-association (alcohol-alcohol hydrogen bonds) and cross-association (alcohol-amine hydrogen bonds). The principles governing this equilibrium are broadly applicable to a vast range of chemical and biological systems where hydrogen bonding is critical, including protein folding, enzyme-substrate binding, and the formation of DNA double helices.

Furthermore, analyzing how factors such as the steric hindrance around the nitrogen atom in the amine and the chain length of the alcohol affect the strength of these interactions provides deeper insight into the nature of molecular assembly. For instance, the linear structure of butan-1-ol allows for efficient packing and hydrogen bonding compared to more branched isomers. stackexchange.com Understanding these nuances is crucial for designing solvents with tailored properties and for controlling reaction pathways in solution. The insights gained are foundational to the fields of supramolecular chemistry and materials science, where the controlled assembly of molecules through non-covalent interactions is paramount.

Outlook for Future Contributions to Fundamental and Applied Chemical Research

The continued investigation of the butan-1-ol--N,N-diethylethanamine system and related alcohol-amine mixtures holds considerable promise for advancing both fundamental and applied chemical research. On a fundamental level, the application of advanced spectroscopic techniques, such as terahertz time-domain spectroscopy and 2D NMR methods, can provide unprecedented detail about the dynamics and lifetimes of the hydrogen-bonded complexes. researchgate.net Coupling these experimental approaches with high-level computational modeling will enable a more precise quantification of the energetic landscape of these interactions.

From an applied perspective, a deep understanding of alcohol-amine mixtures is highly relevant to numerous industrial processes. These mixtures are integral to the development of novel solvent systems, reagents in organic synthesis, and functional fluids. For example, the principles of amine-alcohol interaction are relevant in the context of reductive amination, a crucial reaction for synthesizing amines from alcohols. mdpi.com

Moreover, the insights are pertinent to the design of advanced materials. The self-assembly processes observed in these simple binary mixtures can inform the development of more complex, structured materials like organogels and liquid crystals. The field of carbon capture also relies heavily on the chemistry of amines, and understanding their interactions in various solvent systems can lead to the design of more efficient capture agents. uva.es Future research will likely focus on harnessing the specific molecular recognition properties of these systems for applications in chemical sensing, catalysis, and targeted molecular assembly.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying the 1:1 complex of butan-1-ol and N,N-diethylethanamine?

- Methodological Answer : Synthesis typically involves stoichiometric mixing under inert conditions, followed by distillation or recrystallization. For purification, fractional distillation is recommended due to the differing boiling points of butan-1-ol (117.7°C) and N,N-diethylethanamine (triethylamine, 89.3°C) . Solvent extraction using non-polar solvents may separate unreacted components. Characterization via NMR or FT-IR confirms hydrogen bonding or dipole interactions between the hydroxyl group of butan-1-ol and the amine .

Q. How do physical properties (e.g., refractive index) of the mixture vary with composition, and what experimental techniques are used to measure them?

- Methodological Answer : Refractive indices () are measured using an Abbe refractometer at controlled temperatures (e.g., 298.15 K). Empirical correlations like Lorentz-Lorenz (L-L) and Gladstone-Dale (GD) models predict deviations caused by molecular interactions. For equimolar mixtures, deviations correlate with amine-ester interactions, which weaken as ester chain length increases . Data fitting with RK polynomial equations quantifies standard deviations .

Advanced Research Questions

Q. How can researchers design experiments to investigate molecular interactions in the butan-1-ol–N,N-diethylethanamine system using spectroscopic or thermodynamic techniques?

- Methodological Answer :

- Spectroscopy : FT-IR or Raman spectroscopy identifies hydrogen bonding between butan-1-ol’s hydroxyl group and the amine’s lone electron pairs. Shifted O-H stretching frequencies (~3200–3500 cm) indicate interaction strength .

- Thermodynamics : Measure excess molar volume () and viscosity deviations. Negative values suggest strong intermolecular interactions, while positive values indicate steric hindrance. Calorimetry quantifies enthalpy changes during mixing .

- Synchrotron Studies : X-ray diffraction or neutron scattering probes structural ordering in the liquid phase .

Q. What strategies resolve discrepancies in reported interaction parameters for butan-1-ol–N,N-diethylethanamine across studies?

- Methodological Answer :

- Data Normalization : Account for temperature variations using Arrhenius-type corrections for properties like refractive index .

- Cross-Validation : Compare results from multiple techniques (e.g., refractometry, densitometry, and spectroscopy) to identify systematic errors .

- Computational Modeling : Density Functional Theory (DFT) calculates interaction energies, validating experimental observations. Discrepancies may arise from solvent polarity or impurities in earlier studies .

Q. How does the mixture’s behavior in corrosion inhibition studies inform experimental design for synergistic applications?

- Methodological Answer : In hydrochloric acid solutions, triethylamine acts as a corrosion inhibitor by adsorbing onto metal surfaces (e.g., copper). Design polarization experiments to test synergistic effects with butan-1-ol:

- Potentiodynamic Polarization : Measure corrosion current density () and potential (). A shift to nobler potentials indicates inhibition efficiency .

- Synergistic Blends : Combine with 2-aminoethanol to enhance surface coverage. Gravimetric analysis post-immersion quantifies mass loss .

Data Analysis and Theoretical Modeling